[2-(4-CHLOROPHENYL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE
Description
[2-(4-Chlorophenyl)ethyl][(9-ethyl-9H-carbazol-3-yl)methyl]amine is a synthetic organic compound characterized by its hybrid structure combining a para-chlorophenyl group and a 9-ethylcarbazole moiety. Its molecular formula is C₁₈H₁₈ClN, with a molecular weight of 295.80 g/mol. The compound’s structure features:
- A 4-chlorophenyl group linked via an ethyl chain to a secondary amine.
- A carbazole aromatic system substituted with an ethyl group at the 9-position and a methyl group at the 3-position.
This dual aromatic-aliphatic architecture enhances stability and lipophilicity, facilitating interactions with biological targets such as enzymes or receptors. The chlorophenyl group contributes to electron-withdrawing effects, while the carbazole moiety provides π-π stacking capabilities, critical for binding to hydrophobic pockets in proteins .
Computational models predict moderate-to-high receptor-binding affinity due to its structural complexity .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(9-ethylcarbazol-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2/c1-2-26-22-6-4-3-5-20(22)21-15-18(9-12-23(21)26)16-25-14-13-17-7-10-19(24)11-8-17/h3-12,15,25H,2,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAVACPDPVBMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)Cl)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-CHLOROPHENYL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE typically involves multi-step organic reactions. One common method includes the alkylation of 9-ethyl-9H-carbazole with 2-(4-chlorophenyl)ethylamine under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-CHLOROPHENYL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like NH3 or RSH in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
The compound's unique structure positions it as a candidate for various pharmacological applications, particularly in drug development. Preliminary studies indicate that compounds with similar structures exhibit significant biological activity, including:
- Anticancer Activity : The chlorophenyl and carbazole groups may enhance the compound's ability to interact with cancer cell receptors, potentially leading to the development of new anticancer agents.
- Neuroprotective Effects : Research suggests that carbazole derivatives can exhibit neuroprotective properties, making this compound a candidate for treating neurodegenerative diseases.
Materials Science
In addition to its biological applications, [2-(4-chlorophenyl)ethyl][(9-ethyl-9H-carbazol-3-yl)methyl]amine is being explored for its potential use in materials science. Its stability and structural properties make it suitable for:
- Organic Light Emitting Diodes (OLEDs) : The aromatic nature of the carbazole moiety contributes to effective electron transport, making it a candidate for use in OLED technology.
- Polymeric Materials : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Case Study 1: Anticancer Activity
A study conducted on structurally similar compounds demonstrated that chlorophenyl-substituted carbazoles exhibited cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that further research on This compound could yield promising results in cancer therapy.
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal investigated the neuroprotective effects of carbazole derivatives in models of oxidative stress. The findings indicated that these compounds could mitigate neuronal damage, suggesting potential therapeutic applications for neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of [2-(4-CHLOROPHENYL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The carbazole moiety can act as an electron donor, while the chlorophenyl group can participate in π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique combination of chlorophenyl and carbazole groups distinguishes this compound from structurally related amines. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Structural Features | Biological Activity/Applications | Unique Aspects vs. Target Compound |
|---|---|---|---|---|
| [2-(4-Chlorophenyl)ethyl][(9-ethyl-9H-carbazol-3-yl)methyl]amine | C₁₈H₁₈ClN | Chlorophenyl + ethylcarbazole + secondary amine | Predicted CNS/anticancer activity | Dual aromatic systems enhance binding |
| 4-Chloro-N,N-dimethylaniline | C₈H₁₀ClN | Simple chlorophenyl + dimethylamine | Intermediate in agrochemical synthesis | Lacks carbazole; lower complexity |
| 9-Methylcarbazole | C₁₃H₁₁N | Carbazole + methyl group | Materials science (OLEDs, photovoltaics) | No chlorophenyl; limited biological utility |
| N,N-Diethylcarbazole | C₁₄H₁₈N | Carbazole + diethylamine | Organic synthesis precursor | No halogen; reduced electronegativity |
| [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine | C₁₃H₁₈ClN | Chlorophenyl + pyrrolidine | Potential CNS modulation (e.g., dopamine receptors) | Replaces carbazole with pyrrolidine; altered pharmacokinetics |
Key Comparative Insights:
Structural Complexity and Binding Affinity
- The target compound’s carbazole-chlorophenyl synergy enables stronger interactions with aromatic-rich biological targets (e.g., kinase enzymes) compared to simpler amines like 4-Chloro-N,N-dimethylaniline .
- In contrast, 9-Methylcarbazole and N,N-Diethylcarbazole lack halogen substituents, reducing their electronegativity and limiting pharmacological relevance .
Pharmacological Potential [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine demonstrates CNS activity due to its pyrrolidine group, which enhances blood-brain barrier penetration. However, the absence of carbazole diminishes its π-π stacking ability, a critical feature retained in the target compound .
Synthetic Utility
- The target compound’s ethyl and methyl substituents on the carbazole improve solubility compared to unsubstituted carbazoles, addressing a common limitation in drug development .
Halogen Impact The para-chloro substituent in the target compound provides metabolic stability, a feature shared with [(3-Chloro-4-fluorophenyl)methylamine] but absent in non-halogenated analogues like N,N-Diethylcarbazole .
Biological Activity
Introduction
The compound [2-(4-chlorophenyl)ethyl][(9-ethyl-9H-carbazol-3-yl)methyl]amine is a synthetic organic molecule notable for its unique structural features, which include a chlorophenyl group and a carbazole moiety. This combination suggests potential interactions with various biological targets, making it a candidate for pharmacological applications. The molecular formula is C₁₈H₁₈ClN, with a molecular weight of approximately 295.80 g/mol.
Biological Activity Overview
Preliminary studies indicate that compounds similar to This compound exhibit significant biological activity, particularly in pharmacology. The biological activity spectrum can be predicted using computational models that analyze structure-activity relationships (SAR), guiding further research into the compound's therapeutic potential.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, compounds with similar structures have been shown to interact with various biological pathways, including:
- Antitumor Activity : Several studies have indicated that carbazole derivatives possess antitumor properties, likely due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Properties : The presence of the chlorophenyl group may enhance antibacterial and antifungal activities, as seen in other related compounds.
Case Studies and Research Findings
- Antitumor Activity : In a study evaluating the cytotoxic effects of carbazole derivatives on various cancer cell lines, compounds structurally similar to This compound demonstrated IC50 values below those of standard chemotherapy agents like doxorubicin. This suggests potential as an anticancer agent.
- Antimicrobial Studies : Research has shown that N-substituted carbazoles exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition ranged from 12.6 to 22.3 mm at concentrations of 100 µg/mL, indicating strong antimicrobial potential.
Comparative Analysis
To better understand the biological activity of This compound , it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Chloro-N,N-dimethylaniline | C₆H₄ClN(CH₃)₂ | Simple amine; less complex than target compound |
| 9-Methylcarbazole | C₁₂H₉N | Lacks chlorination; primarily used in materials science |
| N,N-Diethylcarbazole | C₁₄H₁₈N | Similar backbone; used in organic synthesis but lacks chlorinated substituents |
The combination of chlorophenyl and carbazole structures in This compound distinguishes it from these compounds, potentially enhancing its biological activity and utility in pharmaceutical applications.
Future Directions
Further research is essential to elucidate the precise mechanisms underlying the biological activities of this compound. Advanced techniques such as high-throughput screening and molecular docking studies will be critical for identifying specific targets and optimizing the compound's pharmacological profile.
Q & A
Q. Table 1: Example Synthetic Intermediates and Rf Values
| Intermediate | Rf (Hexane:EtOAc 7:3) |
|---|---|
| 9-Ethyl-3-(bromomethyl)carbazole | 0.45 |
| 2-(4-Chlorophenyl)ethylamine HCl | 0.30 (TLC, SiO₂) |
Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Record ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆. Key signals include:
- Carbazole aromatic protons (δ 7.2–8.5 ppm, multiplet) .
- Ethyl groups (δ 1.2–1.5 ppm for CH₃, δ 3.8–4.2 ppm for CH₂) .
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Refine structures using SHELXL (space group determination, thermal parameters) and visualize with ORTEP-3 .
Example Bond Lengths (from Analogous Structures):
- C–C (aromatic): 1.37–1.48 Å
- C–N (amine): 1.45–1.50 Å
Advanced: How can crystallographic data discrepancies (e.g., bond angles, thermal motion) be resolved?
Methodological Answer:
- Refinement in SHELXL : Adjust weighting schemes and apply restraints for disordered moieties. Validate using R-factor convergence (target < 0.05) and goodness-of-fit (GOF ~1.0) .
- Comparative Analysis : Cross-reference bond lengths/angles with databases (e.g., Cambridge Structural Database) or analogous carbazole derivatives .
- Thermal Motion Analysis : Use anisotropic displacement parameters (ADPs) in WinGX to identify static disorder or solvent effects .
Advanced: How can receptor interaction studies be designed for this compound?
Methodological Answer:
- In Vitro Assays :
- Radioligand Binding : Screen against serotonin/norepinephrine transporters (SERT/NET) using ³H-labeled ligands (IC₅₀ determination) .
- Cellular Uptake Inhibition : Use HEK-293 cells expressing SERT/NET; measure fluorescence or radioactivity .
- Structural Analog Comparison : Compare activity with [(4-chlorophenyl)methyl]pyrrolidine derivatives to identify pharmacophore elements .
Q. Table 2: Example Receptor Affinity Data (Analogous Compounds)
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
|---|---|---|
| [(4-Chlorophenyl)methyl]pyrrolidine | 120 | 450 |
Advanced: What computational methods model the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor crystal structures (e.g., SERT PDB: 5I73). Optimize scoring functions (e.g., ΔG) .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes; analyze RMSD and binding free energy (MM-PBSA) .
Advanced: How is purity assessed, and how are impurities quantified?
Methodological Answer:
Q. Table 3: Example HPLC Retention Times (Analogous Compounds)
| Impurity | Retention Time (min) |
|---|---|
| 4-Chlorophenyl ketone | 0.34 |
| Ethyl ester byproduct | 0.80 |
Advanced: How can synthetic byproducts or degradation products be characterized?
Methodological Answer:
- LC-MS/MS : Fragment ions (m/z) identify degradation pathways (e.g., hydrolysis of ethyl groups) .
- Stability Studies : Accelerate degradation under heat (40°C) or UV light; monitor via TLC/HPLC .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and goggles. Conduct reactions in a fume hood due to amine volatility .
- Waste Disposal : Quench reactive intermediates (e.g., NaBH₃CN) with ethanol before aqueous disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
